molecular formula C17H18F3N3O2S B2640106 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034562-72-4

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2640106
CAS No.: 2034562-72-4
M. Wt: 385.41
InChI Key: QABDJUVGHRUURZ-UHFFFAOYSA-N
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Description

N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two pharmaceutically relevant motifs: a 1,2,4-oxadiazole ring and a trifluoromethylphenyl group. The 1,2,4-oxadiazole scaffold is a well-characterized heterocycle known for its diverse biological activities and is frequently explored in the development of novel therapeutic agents . The inclusion of a thianyl group (thian-4-yl) attached to the oxadiazole ring may influence the compound's physicochemical properties, such as lipophilicity and conformational geometry, which are critical parameters for interaction with biological targets. The presence of the trifluoromethyl group attached to the phenyl ring is a common strategy in agrochemical and pharmaceutical design, as it can enhance metabolic stability, influence bioavailability, and modulate binding affinity to target proteins . While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, its structural architecture suggests potential as a valuable chemical tool for researchers. It is suited for screening in various assays targeting a range of diseases, and for structure-activity relationship (SAR) studies aimed at optimizing lead compounds in areas such as oncology, central nervous system (CNS) disorders, or infectious diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)13-3-1-2-11(8-13)9-14(24)21-10-15-22-16(23-25-15)12-4-6-26-7-5-12/h1-3,8,12H,4-7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABDJUVGHRUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thianyl group is then introduced via a nucleophilic substitution reaction. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethyl group can form strong interactions with enzymes or receptors, modulating their activity. The thianyl group may also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

a) N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • Structure : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and includes a mercapto (-SH) group.
  • Synthesis: Uses EDC/HOBt coupling of 4-trifluoromethylphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile .
  • Key Difference : The thiadiazole’s sulfur atom may alter electronic properties and bioavailability compared to the oxadiazole’s oxygen.
b) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides
  • Structure : Contains a 1,3,4-oxadiazole linked to a thiazole ring and a sulfanyl-propanamide chain.
  • Synthesis : Involves multi-step reactions under reflux with hydrazine hydrate and carbon disulfide .
c) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structure : A dihydrothiadiazole derivative with acetyl and fluorophenyl groups.
  • Crystallography : Exhibits intramolecular S···O interactions (2.68 Å) and hydrogen-bonded networks stabilizing the 3D structure .
  • Key Difference : Saturation of the thiadiazole ring reduces aromaticity, affecting reactivity and solubility.

Pharmacological and Physicochemical Properties

Compound Core Heterocycle Key Substituents Notable Properties
Target Compound 1,2,4-oxadiazole Thian-4-yl, CF3-phenyl High lipophilicity (CF3 group); oxadiazole enhances metabolic stability
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-... 1,3,4-thiadiazole Mercapto, CF3-phenyl Thiol group may confer antioxidant activity; lower solubility than oxadiazoles
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl].. 1,3,4-oxadiazole Thiazole, sulfanyl chain Dual heterocycles may improve target selectivity; sulfanyl chain increases polarity

Industrial and Patent Context

  • Patent Compounds: Several oxadiazole derivatives in –6 feature trifluoromethyl groups and complex substituents, such as 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-imidazolidinedione. These are often designed as pesticides or pharmaceuticals, highlighting the versatility of the oxadiazole scaffold .
  • Key Insight: The target compound’s thian-4-yl group is less common in patents, suggesting a niche application or novel mechanism.

Crystallographic and Stability Comparisons

  • Hydrogen Bonding: In thiadiazole analogs (e.g., ), N–H···O and C–H···O bonds create stable 3D networks, improving crystallinity .
  • Dihedral Angles : The angle between the oxadiazole/thiadiazole and aryl rings (e.g., 86.8° in ) influences molecular packing and solubility .

Biological Activity

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide is a novel heterocyclic compound that incorporates a thian ring, an oxadiazole moiety, and a trifluoromethyl-substituted phenyl group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Research into compounds with oxadiazole scaffolds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented as follows:

C15H14F3N3OS\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{OS}

Key Structural Features:

  • Thian Group : Contributes to the compound's potential for enzyme inhibition.
  • Oxadiazole Ring : Known for its bioactivity against various biological targets.
  • Trifluoromethyl Phenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate enzyme activity by interacting with nucleic acids and proteins involved in cellular processes. The thian group potentially enhances the binding affinity of the compound to its targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves:

  • Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Compounds with oxadiazole scaffolds have been shown to induce apoptosis in various cancer cell lines by activating caspases and other apoptotic pathways .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. This activity is often linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The thian moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that derivatives containing oxadiazole rings can reduce inflammation in various animal models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of HDAC and thymidylate synthase
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Potential

A study investigating the anticancer properties of 1,3,4-oxadiazole derivatives highlighted that structural modifications can significantly enhance cytotoxicity against malignant cells. The study tested various derivatives on different cancer cell lines, demonstrating that compounds with similar scaffolds effectively inhibited tumor growth through multiple mechanisms .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide?

The synthesis of this compound can be approached via:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a thioamide intermediate with hydroxylamine (derived from thian-4-yl precursors) under reflux in ethanol .
  • Step 2 : Alkylation of the oxadiazole nitrogen using chloroacetamide derivatives (e.g., 2-[3-(trifluoromethyl)phenyl]acetyl chloride) in the presence of triethylamine as a base .
  • Purification : Recrystallization from ethanol or DMF-water mixtures to achieve ≥95% purity (HPLC) .

How can the purity and structural integrity of this compound be validated?

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
  • NMR : Confirm the presence of the trifluoromethyl group (δ 120–125 ppm in 19F^{19}\text{F} NMR) and oxadiazole protons (δ 8.5–9.5 ppm in 1H^1\text{H} NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ~470–500 Da depending on substituents) .

What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. The trifluoromethyl group reduces metabolic oxidation compared to methyl groups, enhancing half-life .
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to predict blood-brain barrier permeability. The CF3_3 group increases logP by ~0.5 units .

What structural analogs show conflicting bioactivity data, and how can these discrepancies be resolved?

  • Contradiction : Analogues with thiophene instead of thian-4-yl exhibit higher antimicrobial activity but lower cytotoxicity .
  • Resolution : Perform molecular docking to compare target binding (e.g., E. coli DNA gyrase vs. human topoisomerase II). Thian-4-yl’s larger ring may hinder interaction with eukaryotic targets .

What crystallization conditions yield high-quality crystals for X-ray diffraction?

  • Solvent System : Use slow evaporation of a 1:1 DMF/ethanol solution at 4°C .
  • Key Interactions : Intramolecular S···O contacts (2.68–2.72 Å) stabilize the conformation, while intermolecular C–H···O bonds form R_2$$^2(8) motifs .

How does the compound interact with serum proteins in vitro?

  • Binding Assay : Fluorescence quenching of bovine serum albumin (BSA) at 280 nm excitation. Calculate binding constants (Kb_b) via Stern-Volmer plots. The oxadiazole ring shows moderate affinity (Kb_b ~104^4 M1^{-1}) .

Methodological Notes

  • Synthetic Optimization : Vary reaction temperatures (20–80°C) and solvent polarity (dioxane vs. THF) to improve yields .
  • Data Reproducibility : Validate biological assays with triplicate runs and positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Safety : Follow hazard guidelines (e.g., P201, P210) when handling chloroacetyl chloride and trifluoromethyl precursors .

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